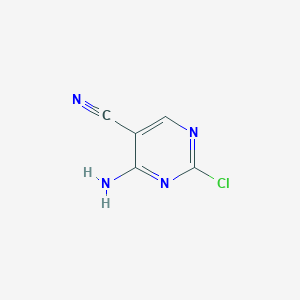

4-Amino-2-chloropyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

4-amino-2-chloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-5-9-2-3(1-7)4(8)10-5/h2H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHFCSOENXEMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384217 | |

| Record name | 4-Amino-2-chloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94741-69-2 | |

| Record name | 4-Amino-2-chloropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-chloropyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ammonolysis in 1,4-Dioxane

The most widely documented method involves the selective amination of 2,4-dichloropyrimidine-5-carbonitrile (E-1) using aqueous ammonium hydroxide. In a representative procedure, E-1 (2.0 g, 11.5 mmol) is dissolved in 1,4-dioxane (20 mL) and cooled to 0°C. Ammonium hydroxide (28–30%, 4.4 mL, 34.5 mmol) is added dropwise, followed by gradual warming to room temperature over 2 hours. Work-up includes extraction with ethyl acetate, silica gel purification, and chromatography to isolate the target compound in 52% yield (917 mg).

Critical Parameters:

Table 1: Reaction Optimization for Ammonolysis

| Starting Material (g) | NH₄OH (equiv.) | Temp. Range (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 2.0 | 3.0 | 0–20 | 2 | 52 | 99.6 |

| 5.0 | 3.5 | 0–25 | 3 | 48 | 98.2 |

Cyclocondensation of Ethoxymethylenemalononitrile and Cyanamide

One-Pot Ring Formation

Alternative Amination Strategies

Oxidative Amination

tert-Butyl hydroperoxide (TBHP) has been utilized to oxidize intermediate Schiff bases during pyrimidine synthesis. In a related Mannich reaction, TBHP (1.4 g, 70%) facilitates cyclization at 30–35°C, achieving 92.6% yield for analogous methylpyrimidines. Adapting this to chloro derivatives may require adjusting stoichiometry to account for chlorine’s electron-withdrawing effects.

Industrial-Scale Synthesis and Optimization

Continuous-Flow Reactor Design

Pilot-scale production employs continuous-flow systems to enhance heat transfer and reduce reaction times. Key metrics from patent data include:

-

Residence Time: 15–30 minutes vs. 2–4 hours in batch reactors.

-

Yield Improvement: 8–12% increase due to minimized decomposition.

Purification Protocols

Table 2: Industrial Production Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity (kg) | 500 | 1,200 |

| Purity (%) | 98.5 | 99.3 |

| Cost per kg (USD) | 2,800 | 1,950 |

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of corresponding amines.

Cyclization Reactions: The compound can undergo cyclization to form fused heterocyclic systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.

Major Products Formed

Substitution Reactions: Substituted pyrimidines with various functional groups.

Oxidation and Reduction Reactions: Nitro derivatives and corresponding amines.

Cyclization Reactions: Fused heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

4-Amino-2-chloropyrimidine-5-carbonitrile serves as a precursor for the synthesis of various pharmaceutical agents. Its derivatives are investigated for potential therapeutic effects in treating:

- Anxiety and Depression : The compound exhibits properties that may influence neurotransmitter systems, making it a candidate for developing anti-anxiety and antidepressant medications.

- Antipsychotic Agents : Research indicates that modifications of this compound can lead to new antipsychotic drugs by targeting specific receptors in the brain.

Anticancer Research

Numerous studies have focused on the anticancer properties of this compound:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including HeLa cells. A study reported a reduction in cell viability by approximately 75.91% at concentrations as low as 20 μg/mL .

| Cell Line | Concentration (μg/mL) | Viability Reduction (%) |

|---|---|---|

| HeLa | 20 | 75.91 |

| Sarcoma 180 | In Vivo | 66.47 |

- In Vivo Studies : In experiments with Swiss albino mice bearing sarcoma 180 tumors, encapsulated formulations of the compound demonstrated significant tumor inhibition rates compared to standard chemotherapy agents like 5-fluorouracil .

The compound exhibits a range of biological activities beyond anticancer effects:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities against various pathogens.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, indicating broader therapeutic potential .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of liposomal formulations containing this compound against sarcoma 180 tumors. Results indicated that encapsulated formulations achieved tumor inhibition rates significantly higher than free compounds or standard treatments.

Case Study 2: Neuropharmacological Potential

Research on derivatives of this compound explored their binding affinities to neurotransmitter receptors, revealing promising interactions that could lead to the development of novel antidepressants and antipsychotics .

Mechanism of Action

The mechanism of action of 4-Amino-2-chloropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects . For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-Amino-2-chloropyrimidine-5-carbonitrile

- Molecular Formula : C₅H₃ClN₄

- Molecular Weight : 154.56 g/mol

- CAS No.: 94741-69-2

- Melting Point : 243–245°C

- Key Functional Groups: Chlorine (C2), amino (C4), and cyano (C5) substituents.

Applications: This compound is a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors (e.g., AAK1/GAK inhibitors for antiviral research) and antidiabetic agents . Its reactivity stems from the electron-deficient pyrimidine core and the nucleophilic amino group, enabling diverse functionalization via cross-coupling, nucleophilic substitution, and cyclization reactions .

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural and Physical Properties of Selected Pyrimidine Derivatives

Research Findings and Trends

(a) Substituent Effects on Reactivity

- Electron-Withdrawing Groups (Cl, CN): Enhance electrophilic substitution at C2 and C4 positions. For example, the chlorine atom in this compound facilitates Suzuki-Miyaura coupling with boronic acids .

- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-bromophenyl in compound 4j ) increase molecular rigidity and melting points compared to alkyl chains (e.g., isobutyl in ).

Biological Activity

4-Amino-2-chloropyrimidine-5-carbonitrile is a compound belonging to the pyrimidine family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, case studies, and relevant research findings.

Pyrimidine derivatives, including this compound, have garnered significant attention due to their potential therapeutic applications. These compounds are recognized for their roles in various biological processes and their utility in medicinal chemistry. The structural diversity of pyrimidines allows for a wide range of modifications that can enhance their biological activity.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Cyclization Reactions : Utilizing chloroacetonitrile and appropriate amines.

- Substitution Reactions : Modifying existing pyrimidine structures to introduce amino and cyano groups.

These synthetic pathways are crucial for obtaining derivatives with enhanced biological properties.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. A study involving encapsulated formulations showed promising results against various cancer cell lines. For instance:

- In vitro Studies : The compound exhibited cytotoxic effects on HeLa cells, with a reduction in cell viability observed at concentrations as low as 20 μg/mL, achieving a viability reduction of approximately 75.91% .

- In vivo Studies : When tested in Swiss albino mice with sarcoma 180 tumors, the encapsulated form demonstrated tumor inhibition rates of 66.47%, significantly outperforming the free compound and standard chemotherapy agents like 5-fluorouracil .

Antimicrobial Activity

This compound has also shown antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies indicate strong activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Fungal Activity : The compound has demonstrated antifungal effects against strains such as Candida albicans and Aspergillus flavus .

Case Study 1: Antitumor Efficacy

A detailed investigation into the antitumor efficacy of liposomal formulations containing this compound revealed that encapsulation enhances therapeutic potential. The study involved administering different formulations to mice with induced tumors, highlighting that the liposomal form resulted in superior tumor suppression compared to free drug forms .

Case Study 2: Antimicrobial Assessment

In antimicrobial studies, derivatives of this compound were tested for their ability to inhibit growth across various bacterial and fungal species. The findings indicated that modifications to the pyrimidine structure significantly influenced antimicrobial potency, with certain derivatives exhibiting enhanced activity due to structural optimizations .

Research Findings

Recent literature underscores the importance of structure-activity relationships (SAR) in optimizing the biological activities of pyrimidine derivatives:

| Activity Type | Compound Structure | IC50 Value |

|---|---|---|

| Anticancer | Encapsulated 4-amino derivative | 20 μg/mL (75% viability reduction) |

| Antimicrobial | Various derivatives | Varies by strain (e.g., E. coli, C. albicans) |

These findings suggest that specific modifications can lead to enhanced efficacy in both anticancer and antimicrobial applications.

Q & A

Q. What are the established synthetic routes for 4-amino-2-chloropyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: A three-component reaction under thermal aqueous conditions is a robust method for synthesizing pyrimidinecarbonitriles. For example, aryl aldehydes, malononitrile, and thiourea derivatives can react at 80–100°C in water to form the target compound. Key factors include:

- Temperature control : Elevated temperatures (≥80°C) enhance cyclization efficiency.

- Solvent choice : Aqueous systems reduce side reactions compared to organic solvents.

- Substituent effects : Electron-withdrawing groups on aryl aldehydes improve yields (e.g., 4-chlorophenyl derivatives yield >90% purity) .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize this compound?

Methodological Answer:

- ¹H NMR : The amino group (-NH₂) appears as a broad singlet at δ ~7.2–7.7 ppm. Aromatic protons resonate between δ 7.3–8.4 ppm, with splitting patterns dependent on substitution .

- ¹³C NMR : The carbonitrile (CN) signal is observed at ~116–118 ppm, while the pyrimidine C5 carbon appears at ~84–85 ppm .

- IR : Strong absorption bands at ~2212 cm⁻¹ (C≡N stretch) and ~3478–3329 cm⁻¹ (N-H stretches) confirm functional groups .

- MS : The molecular ion peak ([M⁺]) is typically base peak (e.g., m/z 306 for 4h), with fragmentation patterns indicating loss of Cl or aryl groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Data collection : High-resolution (~0.8 Å) X-ray diffraction data are essential.

- Refinement with SHELXL : Use the SHELX suite for structure solution, employing iterative cycles of least-squares refinement and electron density mapping. For example, SHELXL can model disorder in the chloropyrimidine ring or amino group orientations .

- Validation tools : Check R-factors (<5%) and residual electron density peaks to ensure accuracy.

Q. What strategies enable selective functionalization of the carbonitrile group in this compound?

Methodological Answer:

- Nucleophilic substitution : React with alcohols or amines to form esters or amidines (e.g., ethyl 4-amino-2-chloropyrimidine-5-carboxylate via ethanol/HCl ).

- Catalytic hydrogenation : Use Pd/C under H₂ to reduce CN to CH₂NH₂, but avoid over-reduction of the pyrimidine ring.

- Protection-deprotection : Temporarily protect the amino group with Boc anhydride before modifying the carbonitrile .

Q. How can contradictory spectral data (e.g., melting points, NMR shifts) across studies be reconciled?

Methodological Answer:

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to compute Fukui indices, identifying C2 (chlorine site) as the most electrophilic center.

- Solvent modeling : Include polarizable continuum models (e.g., water) to simulate aqueous reaction environments.

- Transition state analysis : Locate energy barriers for Cl displacement by nucleophiles (e.g., methoxide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.